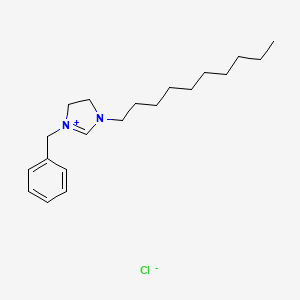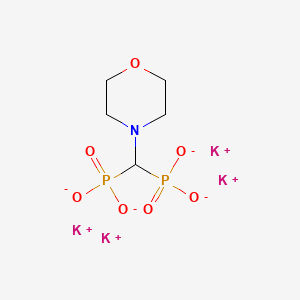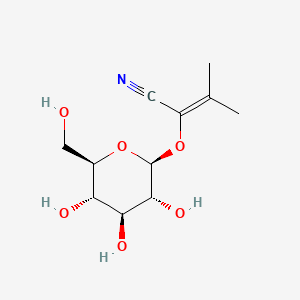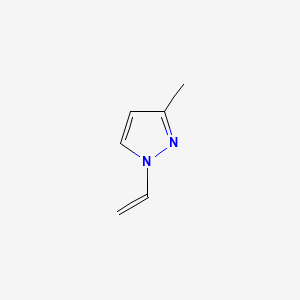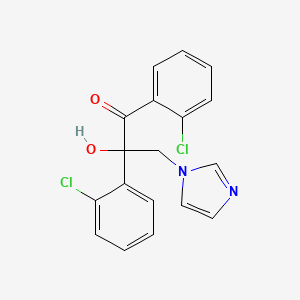
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of two chlorophenyl groups, a hydroxy group, and an imidazole ring, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by the introduction of the hydroxy group and the imidazole ring. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to bind to metal ions and enzymes, influencing their activity. The chlorophenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- **1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- **1-Propanone, 1,2-bis(2-bromophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- **1-Propanone, 1,2-bis(2-fluorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
Uniqueness
Compared to similar compounds, 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- exhibits unique properties due to the presence of the chlorophenyl groups, which enhance its reactivity and biological activity. The combination of the hydroxy group and the imidazole ring further contributes to its versatility in chemical synthesis and research applications.
Propiedades
Número CAS |
107659-18-7 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O2 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
1,2-bis(2-chlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)18(24,11-22-10-9-21-12-22)14-6-2-4-8-16(14)20/h1-10,12,24H,11H2 |
Clave InChI |
KIMIDHGECSSZSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


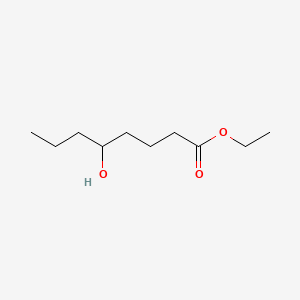
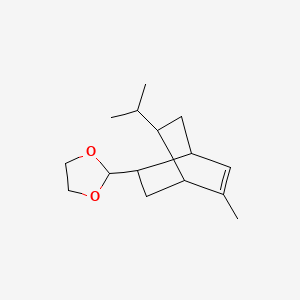

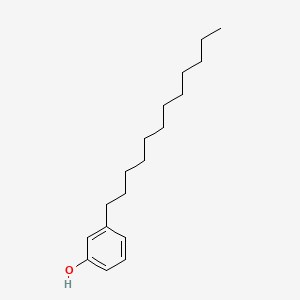

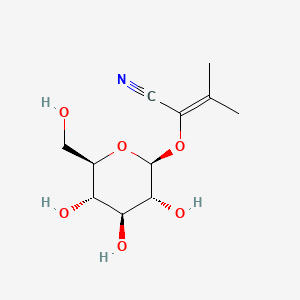
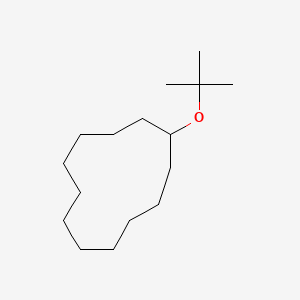

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
